molecular formula C14H26N2O3 B15219438 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid CAS No. 88193-35-5

10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid

Cat. No.: B15219438
CAS No.: 88193-35-5
M. Wt: 270.37 g/mol
InChI Key: CWJLXYZJALGXTC-UHFFFAOYSA-N
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Description

10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid is a chemical compound characterized by its unique structure, which includes an imidazolidinone ring attached to a decanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid typically involves the formation of the imidazolidinone ring followed by the attachment of the decanoic acid chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further modified to introduce the decanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The imidazolidinone ring and decanoic acid chain can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazolidinone ring or decanoic acid chain.

Scientific Research Applications

10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The decanoic acid chain may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 10-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid
  • 10-(5-Methyl-2-oxoimidazolidin-4-yl)undecanoic acid
  • 10-(5-Methyl-2-oxoimidazolidin-4-yl)dodecanoic acid

Uniqueness

10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid is unique due to its specific chain length and the presence of the imidazolidinone ring. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88193-35-5

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

10-(5-methyl-2-oxoimidazolidin-4-yl)decanoic acid

InChI

InChI=1S/C14H26N2O3/c1-11-12(16-14(19)15-11)9-7-5-3-2-4-6-8-10-13(17)18/h11-12H,2-10H2,1H3,(H,17,18)(H2,15,16,19)

InChI Key

CWJLXYZJALGXTC-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCCCCCC(=O)O

Origin of Product

United States

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